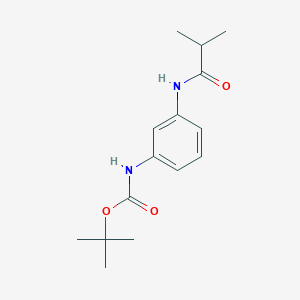![molecular formula C20H22N2O4 B268793 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268793.png)
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPPCA, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its target proteins, which in turn affects their function and activity. The inhibition of CK2 by 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a variety of effects on cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on CK2 activity, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation, suggesting that it has anti-inflammatory properties. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to induce apoptosis in cancer cells, suggesting that it has potential as an anti-cancer agent.
実験室実験の利点と制限
One of the major advantages of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its specificity for CK2, which makes it a valuable tool for studying the role of this enzyme in cellular processes. However, one limitation of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 activity in some experiments.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Another area of interest is the investigation of the effects of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide on other cellular processes beyond CK2 activity, such as DNA repair and apoptosis. Finally, there is potential for the development of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide-based therapies for inflammatory and cancerous diseases.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It inhibits the activity of protein kinase CK2, which has a variety of effects on cellular processes. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these diseases. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
合成法
The synthesis of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 2-methoxyphenol, 4-aminobenzophenone, and pyrrolidine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
科学的研究の応用
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these diseases.
特性
製品名 |
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
2-(2-methoxyphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-6-2-3-7-18(17)26-14-19(23)21-16-10-8-15(9-11-16)20(24)22-12-4-5-13-22/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,23) |
InChIキー |
SZNHMGGJWDOPSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
正規SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268722.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)